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ribo-Hexitol, 3-deoxy-, pentaacetate

Cat. No.: B1179299
CAS No.: 134176-58-2
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Description

Contextualization within Carbohydrate Chemistry and Biology

Deoxy-hexitols belong to the broader class of deoxy sugars, which are carbohydrates that have had at least one of their hydroxyl groups replaced by a hydrogen atom. nist.govchemicalbook.com This seemingly subtle structural modification has profound implications for their chemical properties and biological roles. In the vast landscape of carbohydrate chemistry, the absence of a hydroxyl group at a specific position can significantly alter a molecule's polarity, reactivity, and three-dimensional shape. nist.gov This, in turn, influences how these molecules interact with other biological macromolecules.

From a biological perspective, deoxy sugars are integral components of a wide array of biomolecules that are crucial for various life processes. nih.gov They are found in natural products with potent therapeutic properties, including many antibiotics and anticancer agents. nih.govchemicalbook.com The presence of a deoxy sugar moiety in these compounds is often essential for their biological activity, influencing their ability to bind to specific receptors or enzymes. nih.gov For instance, the deoxy sugar chains of natural products like the landomycins are critical for their interaction with DNA. chemicalbook.com Furthermore, deoxy-sugars play a significant role in the structure of bacterial cell walls and are involved in processes of molecular recognition, adhesion, and signaling. nih.govrsc.org The study of deoxy-hexitols and other deoxy sugars is therefore a vital part of glycoscience, the field dedicated to understanding the structure and function of carbohydrates.

Historical Perspectives on Deoxy-Sugar and Hexitol (B1215160) Research

The history of deoxy sugar research is intrinsically linked to the foundational discoveries in nucleic acid chemistry. A pivotal moment was the discovery of 2-deoxyribose in 1929 by Phoebus Levene, which he identified as the sugar component of what we now know as deoxyribonucleic acid (DNA). nih.gov This discovery was crucial in distinguishing DNA from RNA, the latter containing ribose. Initially, there was some variation in nomenclature, with terms like "desoxyribose" being used in early publications. chemicalbook.com Over time, "deoxyribose" became the accepted term in the scientific community. chemicalbook.com

The synthesis of deoxy sugars has been a subject of interest for chemists for many decades. Early methods for creating deoxyglycosides, which are building blocks for more complex carbohydrate structures, often involved the use of glycosyl halides. chemicalbook.comchemicalbook.com For example, the synthesis of a 2-deoxyglucosyl bromide was reported in the early 20th century, which was later used to create nucleoside analogues. chemicalbook.comchemicalbook.com These early synthetic approaches laid the groundwork for the development of more sophisticated and stereoselective methods for synthesizing deoxy sugars and their derivatives, which are essential tools for research in glycobiology and medicinal chemistry. chemicalbook.com

Structural Classifications of Deoxy-Hexitols

Deoxy-hexitols can be classified based on several structural features. The primary classification is determined by the specific carbon atom that has been deoxygenated. For example, a 2-deoxy-hexitol has the hydroxyl group at the C-2 position replaced by a hydrogen atom, a 3-deoxy-hexitol lacks the hydroxyl group at the C-3 position, and so on. The position of the deoxygenation has a significant impact on the molecule's properties and how it is synthesized.

Further classification can be based on the stereochemistry of the remaining chiral centers. For instance, the prefix "ribo-" in "ribo-Hexitol, 3-deoxy-, pentaacetate" specifies the particular stereoisomer of the hexitol. Hexitols are the reduced form of hexoses, meaning the aldehyde or ketone group has been reduced to a hydroxyl group.

Deoxy-hexitols can also be part of more complex structures. They can be found as components of glycosides, where they are attached to another molecule (the aglycone) via a glycosidic bond. They can also have other functional groups attached, such as amino groups (to form deoxyamino sugars) or be part of larger oligosaccharide chains. chemicalbook.comrsc.org Additionally, they can exist as dideoxy or trideoxy sugars, where two or three hydroxyl groups have been replaced by hydrogen atoms, respectively. nist.govrsc.org

Properties

CAS No.

134176-58-2

Molecular Formula

C22H30INO4S

Synonyms

ribo-Hexitol, 3-deoxy-, pentaacetate

Origin of Product

United States

Synthetic Methodologies for Ribo Hexitol, 3 Deoxy , Pentaacetate and Analogues

Stereoselective Synthesis of ribo-Hexitol Scaffolds

Achieving the correct stereochemistry of the ribo-hexitol backbone is as critical as the deoxygenation itself. This requires precise control over the formation of new stereocenters during the synthesis.

The formation of the glycosidic bond is a pivotal step in many carbohydrate syntheses, and controlling its stereochemistry (anomeric selectivity) is a major challenge. nih.gov This is especially true for 2-deoxy sugars, which lack the C-2 hydroxyl group that is often used to direct the stereochemical outcome of the reaction through neighboring group participation (NGP). acs.orgnih.govnih.gov

In traditional glycosylation, an acyl protecting group at the C-2 position can participate in the reaction, forming a cyclic intermediate that blocks one face of the molecule and reliably leads to the formation of a 1,2-trans glycosidic bond. beilstein-journals.orgnih.govacs.org In the absence of this directing group, as in 2-deoxy glycosylations, mixtures of α and β anomers are often obtained. nih.gov

To overcome this, various strategies have been developed. The outcome of the glycosylation is influenced by a combination of factors, including the nature of the glycosyl donor's leaving group (e.g., halides, thioglycosides), the choice of promoter (the electrophilic activator), the reactivity of the glycosyl acceptor, and the protecting groups on the sugar rings. acs.orgwikipedia.orgmdpi.com For instance, using 2-azido-2-deoxy-1-thioglucoside donors, it was found that placing a strong electron-withdrawing group at the O-6 position could influence the anomeric selectivity in favor of the 1,2-cis product. nih.gov Reagent-controlled methods have also been devised, where the promoter system is specifically designed to favor one mechanistic pathway, such as an S_N2-like reaction, to produce a single anomer. acs.org For example, p-toluenesulfonic anhydride (B1165640) can activate 2-deoxy-sugar hemiacetals to form an α-glycosyl tosylate intermediate, which then reacts with nucleophiles to give β-glycosides exclusively. acs.org

Table 3: Factors Influencing Stereoselectivity in Deoxy-Glycosylation
FactorInfluence on StereoselectivityExample/PrincipleReference
Neighboring GroupsA participating group at C-2 (e.g., acetate) strongly directs for 1,2-trans products. Absent in 2-deoxy sugars.Formation of an intermediate dioxolanylium ion. beilstein-journals.orgacs.org
Glycosyl Donor Reactivity"Armed" donors (ether-protected) are more reactive than "disarmed" donors (ester-protected), affecting the reaction mechanism.Armed-disarmed principle. wikipedia.org
Promoter/ActivatorThe choice of promoter can dictate the reaction pathway (S_N1 vs. S_N2) and resulting stereochemistry.p-Toluenesulfonic anhydride promotes S_N2 for β-selectivity; NIS/TfOH is a common activator for thioglycosides. nih.govacs.org
AdditivesAdditives like phenanthroline can modulate selectivity in glycosylations with 2-deoxy glycosyl chlorides.Used to favor α-2-deoxy glycosides. nih.gov

Influence of Directing Groups on Stereoselectivity

Directing groups play a pivotal role in achieving high stereoselectivity in the synthesis of polyhydroxylated compounds like 3-deoxy-ribo-hexitol. These groups are temporary functionalities introduced into a molecule to control the stereochemical outcome of a subsequent reaction. Their influence stems from their ability to create a sterically hindered or electronically biased environment, favoring the formation of one stereoisomer over others. nih.gov

In the context of synthesizing 2-deoxy sugars, which are structurally related to 3-deoxy-hexitols, directing groups have proven effective. nih.gov One common strategy involves the use of a participating group at a neighboring position. For instance, a substituent at the C-2 position can influence the stereochemistry at the anomeric center (C-1) during glycosylation reactions. While our focus is on an acyclic hexitol (B1215160), the principles of neighboring group participation are transferable to controlling stereocenters along the carbon chain.

A notable approach involves the use of thioglycosides with a leaving group at the 2-position. This setup can be activated under catalytic conditions to form a transient epi-sulfonium ion. The subsequent attack at the anomeric position is directed to yield β-linked products. nih.gov Although this example pertains to cyclic systems, the underlying principle of forming a cyclic intermediate to control stereochemistry is a powerful tool in stereoselective synthesis.

Furthermore, the choice of protecting groups can act as a directing influence. Bulky protecting groups can block one face of a molecule, forcing an incoming reagent to attack from the less hindered side. This steric control is fundamental in establishing the desired stereochemistry at multiple chiral centers within the hexitol backbone. The stereochemical configuration of substituents on the starting material heavily influences the selectivity of these reactions. nih.gov

Chiral Pool Approaches Utilizing Carbohydrate Precursors

The chiral pool synthesis strategy is a highly effective method for constructing complex, optically active molecules by utilizing naturally occurring chiral compounds as starting materials. elsevierpure.comnumberanalytics.com Carbohydrates are ideal precursors for this approach due to their inherent chirality and the abundance of various stereoisomers. numberanalytics.com The synthesis of 3-deoxy-ribo-hexitol can advantageously begin from a readily available sugar that already possesses some of the required stereocenters.

D-ribose, for example, is a common starting material in the synthesis of various deoxy-sugars and their derivatives. researchgate.netresearchgate.net A general synthetic pathway from a carbohydrate precursor to a 3-deoxy-hexitol would typically involve the following key transformations:

Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups is crucial to prevent unwanted side reactions. This often involves the formation of acetals or silyl (B83357) ethers.

Deoxygenation at C-3: The key step is the removal of the hydroxyl group at the C-3 position. This can be achieved through various methods, such as the Barton-McCombie deoxygenation, which involves the formation of a thionoformate and subsequent reduction with a tin hydride. Another common method is the reductive cleavage of a sulfonate ester (e.g., mesylate or tosylate) with a hydride reagent like lithium aluminum hydride.

Reduction of the Aldehyde/Ketone: If the starting carbohydrate is in its cyclic hemiacetal form, the synthesis will involve the reduction of the carbonyl group (or a derivative thereof) to form the acyclic hexitol backbone.

Deprotection: Removal of the protecting groups to yield the final 3-deoxy-ribo-hexitol.

The "Rule of Five," proposed by Hanessian, provides a useful guideline for identifying suitable carbohydrate precursors for a target molecule by relating specific carbon atoms in the target to the anomeric carbon (C-1) and the C-5 oxygen of a hexapyranose structure. scripps.edu This retrosynthetic analysis helps in the strategic selection of the starting material from the chiral pool. scripps.edu

Precursor Key Transformations Relevance to 3-deoxy-ribo-hexitol Synthesis
D-GlucoseProtection, deoxygenation at C-3, reduction of C-1 aldehydeEstablishes the stereochemistry at C-2, C-4, C-5, and C-6.
D-RiboseKetalization, esterification, reduction, hydrolysis researchgate.netresearchgate.netProvides a direct route to 5-deoxy-ribose derivatives, which can be homologated.
D-XyloseSimilar transformations to D-glucoseOffers an alternative stereochemical starting point.

Acetylation Strategies for Pentaacetate Formation

Once the 3-deoxy-ribo-hexitol core has been synthesized, the final step is the formation of the pentaacetate. This involves the acetylation of the five remaining hydroxyl groups.

Regioselective Acetylation Protocols

While the target molecule is a per-acetylated compound, the principles of regioselective acetylation are crucial for the synthesis of partially protected analogues and for understanding the reactivity of the different hydroxyl groups. Regioselective acetylation allows for the selective protection of one or more hydroxyl groups in a polyol, which is essential for multi-step syntheses.

Several methods for regioselective acetylation of carbohydrates and polyols have been developed:

Enzyme-Catalyzed Acetylation: Lipases are often used for the regioselective acylation of sugars, typically favoring the primary hydroxyl groups.

Organotin-Mediated Acetylation: Dibutyltin oxide can be used to activate specific hydroxyl groups for subsequent acylation.

Catalyst-Controlled Acetylation: Recent methods utilize catalysts to achieve high regioselectivity. For instance, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to catalyze the regioselective acylation of carbohydrates and diols. researchgate.net This method is advantageous as it avoids the use of metal catalysts and toxic solvents. researchgate.net Another approach employs acetate (B1210297) catalysis, where the acetate ion forms a dual hydrogen-bond complex with a diol, enabling monoacylation with acetic anhydride under mild conditions. nih.govresearchgate.net This method is environmentally friendly and offers high regioselectivity based on the inherent structure of the polyol. nih.govresearchgate.net

A novel method describes the regioselective acetylation of primary hydroxyl groups in carbohydrates and diols using 1-acetylimidazole (B1218180) and tetramethyl-ammonium hydroxide (B78521) (TMAH) in water, providing an environmentally friendly option. rsc.org

Reaction Conditions and Yield Optimization

For the complete acetylation of 3-deoxy-ribo-hexitol to form the pentaacetate, standard and robust acetylation conditions are typically employed. The goal is to ensure all five hydroxyl groups react to completion.

Commonly used acetylation reagents and conditions include:

Acetic Anhydride in Pyridine: This is a classic and highly effective method for per-acetylation. Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure completion.

Acetic Anhydride with a Catalytic Amount of Acid: A strong acid catalyst, such as sulfuric acid or perchloric acid, can be used with acetic anhydride. This method is often faster but requires careful control to avoid side reactions.

Acetyl Chloride: This is a more reactive acetylating agent but generates hydrogen chloride, which needs to be scavenged by a base.

To optimize the yield of ribo-Hexitol, 3-deoxy-, pentaacetate, the following factors should be considered:

Purity of the Starting Material: The 3-deoxy-ribo-hexitol should be free of impurities that could consume the acetylating agent or interfere with the reaction.

Stoichiometry of Reagents: A slight excess of the acetylating agent is typically used to drive the reaction to completion.

Reaction Time and Temperature: The progress of the reaction should be monitored (e.g., by thin-layer chromatography) to determine the optimal reaction time. While elevated temperatures can speed up the reaction, they can also lead to the formation of byproducts.

Work-up Procedure: A proper aqueous work-up is necessary to remove the excess reagents and byproducts. This usually involves washing with water, a dilute acid solution (to remove pyridine), and a bicarbonate solution (to neutralize any remaining acid).

Acetylation Method Reagents Typical Conditions Advantages Disadvantages
Pyridine CatalysisAcetic Anhydride, PyridineRoom temperature to 40°CHigh yielding, reliableUse of a toxic and unpleasant solvent
Acid CatalysisAcetic Anhydride, H₂SO₄ (cat.)0°C to room temperatureFast reaction timesPotential for side reactions
Base PromotionAcetyl Chloride, Triethylamine0°C to room temperatureHigh reactivityGenerates HCl

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of intermediates are critical steps in the multi-step synthesis of this compound. The choice of purification technique depends on the physical and chemical properties of the intermediate, such as its polarity, solubility, and volatility.

Commonly employed purification techniques in carbohydrate chemistry include:

Crystallization: This is an ideal method for obtaining highly pure solid compounds. If an intermediate is crystalline, recrystallization from a suitable solvent system can be a very effective purification step.

Column Chromatography: This is the most versatile and widely used purification technique for non-volatile organic compounds. Silica (B1680970) gel is the most common stationary phase for the purification of carbohydrate derivatives. The choice of eluent (solvent system) is crucial for achieving good separation. A gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate) is often used.

Extraction: Liquid-liquid extraction is used during the work-up of reactions to separate the product from water-soluble impurities, excess reagents, and byproducts.

Distillation: For volatile intermediates, distillation can be an effective purification method. However, most carbohydrate derivatives are not sufficiently volatile for this technique.

The final product, this compound, being a fully protected and less polar compound compared to its polyol precursor, is well-suited for purification by silica gel column chromatography.

Purification Technique Principle Applicability to Intermediates
CrystallizationDifference in solubilityFor solid, crystalline intermediates
Column ChromatographyDifferential adsorption on a stationary phaseFor most non-volatile intermediates and the final product
ExtractionDifferential solubility in immiscible liquidsFor work-up and removal of water-soluble impurities

Advanced Structural Elucidation and Conformational Analysis of Ribo Hexitol, 3 Deoxy , Pentaacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of proton and carbon signals, providing insights into stereochemistry and conformational preferences.

Proton (¹H) NMR Spectroscopic Analysis of Coupling Constants and Chemical Shifts

Proton NMR (¹H NMR) spectroscopy provides crucial information about the chemical environment of each proton in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while the coupling constant (J) between adjacent protons reveals their dihedral angle, which is essential for determining the molecule's conformation.

In the case of ribo-Hexitol, 3-deoxy-, pentaacetate, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the hexitol (B1215160) backbone and the methyl protons of the five acetate (B1210297) groups. The protons of the acetate groups would likely appear as sharp singlets in the range of δ 2.0-2.2 ppm. The protons on the carbon backbone would exhibit more complex splitting patterns (multiplets) due to coupling with their neighbors. The absence of a hydroxyl proton signal and the presence of five acetate signals would confirm the complete acetylation of the 3-deoxy-ribo-hexitol.

The coupling constants between vicinal protons (³JHH) are particularly informative for conformational analysis. For acyclic systems like hexitols, the magnitude of ³JHH can be related to the dihedral angle between the protons via the Karplus equation, helping to determine the preferred staggered or eclipsed conformations around the C-C bonds.

Interactive Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for an Acylated Acyclic Hexitol Derivative. Note: This table is illustrative and not based on experimental data for this compound.

Proton Representative Chemical Shift (δ, ppm) Representative Coupling Constants (J, Hz)
H-1a 4.25 J(1a,1b) = 12.0, J(1a,2) = 3.5
H-1b 4.10 J(1b,2) = 6.0
H-2 5.20 J(2,3a) = 4.0, J(2,3b) = 8.0
H-3a 1.80 J(3a,3b) = 14.0, J(3a,4) = 5.0
H-3b 1.95 J(3b,4) = 7.5
H-4 5.15 J(4,5) = 3.0
H-5 5.30 J(5,6a) = 4.5, J(5,6b) = 7.0
H-6a 4.20 J(6a,6b) = 12.5
H-6b 4.05

Carbon-13 (¹³C) NMR and DEPT Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached functional groups). For this compound, the ¹³C NMR spectrum would be expected to show signals for the six carbons of the hexitol backbone and the carbonyl and methyl carbons of the five acetate groups. The carbonyl carbons of the acetate groups typically resonate in the downfield region (δ 170-172 ppm), while the methyl carbons appear in the upfield region (δ 20-22 ppm). The carbons of the hexitol backbone would be found in the intermediate region (δ 60-80 ppm), with the C-3 (deoxy) carbon appearing at a significantly higher field (lower δ value) compared to the other oxygenated carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH carbons, and negative signals for CH₂ carbons, while quaternary carbons are absent. This would allow for the unambiguous assignment of the carbon signals of the hexitol backbone.

Interactive Table 2: Representative ¹³C NMR Chemical Shifts for an Acylated Acyclic Hexitol Derivative. Note: This table is illustrative and not based on experimental data for this compound.

Carbon Representative Chemical Shift (δ, ppm) DEPT-135
C-1 62.5 Negative
C-2 70.8 Positive
C-3 35.2 Negative
C-4 69.5 Positive
C-5 71.3 Positive
C-6 63.0 Negative
C=O (Ac) 170.1, 170.3, 170.5, 170.8, 171.0 No Signal

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule.

Correlation SpectroscopY (COSY) : A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the proton network along the carbon backbone, confirming the sequence of the hexitol chain.

Heteronuclear Single Quantum Coherence (HSQC) : An HSQC experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC) : An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons and ester linkages, confirming the positions of the acetate groups.

Together, these 2D NMR experiments would provide a comprehensive picture of the molecular structure of this compound, allowing for the complete and unambiguous assignment of all proton and carbon signals.

Isotopic Labeling Strategies for Enhanced NMR Resolution

In cases of severe signal overlap or for more detailed mechanistic or biosynthetic studies, isotopic labeling can be employed. By selectively incorporating isotopes such as deuterium (²H) or carbon-13 (¹³C) into the molecule, specific signals in the NMR spectrum can be simplified or enhanced. For example, selective deuteration can simplify complex proton spectra by removing certain couplings. Uniform ¹³C labeling can be used in more advanced NMR experiments to determine carbon-carbon connectivities directly. While not typically necessary for routine structural elucidation of a molecule of this complexity, isotopic labeling is a powerful tool for more in-depth studies.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can then be used to confirm its molecular formula.

Electron ionization (EI) mass spectrometry of acetylated alditols often results in extensive fragmentation, and the molecular ion peak may be weak or absent. However, the fragmentation pattern provides valuable structural information. Common fragmentation pathways for peracetylated alditols include the cleavage of the carbon-carbon bonds of the hexitol backbone and the loss of neutral molecules such as acetic acid (60 Da) or ketene (42 Da). The presence of a peak corresponding to the acetylium ion (CH₃CO⁺) at m/z 43 is also a characteristic feature. Although specific fragmentation data for this compound is not available, data for a related trimethylsilyl (TMS) derivative, D-ribo-Hexitol, 3-deoxy-1,2,4,5,6-pentakis-O-(trimethylsilyl)-, shows prominent peaks that can be attributed to the fragmentation of the silylated hexitol chain nih.gov.

Interactive Table 3: Representative Mass Spectrometry Fragmentation for an Acylated Acyclic Hexitol Derivative. Note: This table is illustrative and not based on experimental data for this compound.

m/z Possible Fragment Identity
331 [M - OAc]⁺
289 [M - OAc - CH₂CO]⁺
259 [M - AcOCH₂ - OAc]⁺
199 [M - AcOCH₂ - OAc - CH₂CO]⁺
169 [Fragment from C-C cleavage]
127 [Fragment from C-C cleavage]

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information about its solid-state conformation. This would include the torsional angles along the carbon backbone, which would reveal whether the molecule adopts a planar, zig-zag, or a more folded (sickle) conformation. Studies on related acyclic alditols have shown that the stereochemistry of the hydroxyl groups significantly influences the preferred conformation, with a tendency to adopt an extended zig-zag conformation when it minimizes steric interactions. The orientation of the bulky acetate groups would also be determined, providing a complete and high-resolution picture of the molecule's structure. While a crystal structure for the title compound is not available in the searched literature, studies on other acetylated sugar derivatives have successfully employed this technique to elucidate their detailed solid-state conformations.

Vibrational Spectroscopy (IR) for Functional Group Confirmation

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, serves as a powerful and rapid analytical technique for the confirmation of functional groups within the molecular structure of this compound. The acetylation of the parent deoxyhexitol introduces five acetate ester groups, which fundamentally alters the infrared spectrum. The presence of these groups, and the concomitant absence of hydroxyl groups, can be unequivocally verified by characteristic absorption bands.

The infrared spectrum of this compound is dominated by the vibrational modes of the acetate moieties. The most prominent and diagnostic absorption is the intense band corresponding to the carbonyl (C=O) stretching vibration of the ester functional groups. This peak is consistently observed in acetylated polyols and carbohydrates in the region of approximately 1740-1750 cm⁻¹. researchgate.netresearchgate.netorgchemboulder.commodares.ac.irktappi.kr The high intensity of this band is due to the large change in dipole moment associated with the C=O bond stretching.

Another key region of the spectrum for confirming the structure is the fingerprint region, which contains the C-O stretching vibrations of the acetate groups. Acetylated carbohydrates typically display multiple strong bands in the 1300-1000 cm⁻¹ range. orgchemboulder.com Specifically, two distinct C-O stretching vibrations are expected: the C(=O)-O stretch and the O-C (alkyl) stretch, which often appear as a complex set of strong absorptions. A particularly notable band around 1220-1235 cm⁻¹ is characteristic of the C-O-C stretching of the acetate ester and is a strong indicator of successful acetylation. modares.ac.irktappi.kr

Furthermore, the spectrum will exhibit bands corresponding to C-H stretching and bending vibrations. The sp³ C-H stretching vibrations from the hexitol backbone and the methyl groups of the acetates are expected to appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.orgresearchgate.net Bending vibrations for the methyl (CH₃) groups of the acetates also give rise to characteristic peaks, often seen around 1365-1370 cm⁻¹. ktappi.kr

Crucially, the absence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a primary indicator that all the hydroxyl groups of the parent hexitol have been successfully converted to acetate esters. modares.ac.ir This region is where the O-H stretching vibrations of alcohols occur, and its absence provides strong evidence for the complete penta-acetylation of the molecule.

The detailed research findings from the analysis of analogous acetylated compounds are summarized in the interactive data table below, which outlines the expected characteristic IR absorption bands for this compound.

Interactive Data Table: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~2960MediumAsymmetric C-H Stretch-CH₃ (Acetate) & -CH₂- (Backbone)
~2870MediumSymmetric C-H Stretch-CH₃ (Acetate) & -CH₂- (Backbone)
~1745Strong, SharpC=O StretchEster Carbonyl
~1370MediumSymmetric C-H Bend-CH₃ (Acetate)
~1230StrongAsymmetric C-O-C StretchEster Linkage
~1040StrongC-O StretchC-O of the hexitol backbone

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations of Conformational Preferences

Quantum mechanical calculations are a cornerstone for understanding the intrinsic conformational preferences of molecules, devoid of solvent or crystal packing effects. For molecules like ribo-Hexitol, 3-deoxy-, pentaacetate, QM methods can predict the relative energies of different staggered conformations along the carbon backbone.

Studies on related polyhydroxylated acyclic molecules, such as sugar alcohols, have demonstrated that intramolecular hydrogen bonding plays a crucial role in determining the most stable conformers. However, in the case of the pentaacetate derivative, the hydroxyl groups (except for the one at C3, which is deoxygenated) are replaced by bulky and polar acetate (B1210297) groups. This substitution dramatically alters the conformational landscape. The dominant intramolecular interactions are no longer hydrogen bonds but rather dipole-dipole interactions between the acetate groups and steric repulsions.

A comprehensive conformational analysis would involve systematic rotation around each C-C bond to map the potential energy surface and identify all low-energy minima. The results of such calculations would provide the intrinsic, gas-phase conformational preferences.

Molecular Dynamics (MD) Simulations for Solution-Phase Conformational Landscapes

To understand the behavior of this compound in a biologically relevant environment, molecular dynamics (MD) simulations are invaluable. MD simulations can model the explicit interactions between the solute and solvent molecules, providing a dynamic picture of the conformational landscape in solution.

Based on MD simulations of other sugar alcohols, it is known that the solvent plays a critical role in modulating conformational preferences. For instance, MD simulations of ribitol have shown frequent conformational transitions, indicating a high degree of flexibility. In contrast, for this compound, the bulky acetate groups would likely lead to a more restricted conformational space compared to its parent hexitol (B1215160).

Long-timescale MD simulations (in the order of hundreds of nanoseconds to microseconds) would be required to adequately sample the conformational space and observe transitions between different metastable states. The choice of force field would be critical for accurately representing the interactions of the acetate groups. Force fields such as GROMOS, AMBER, or CHARMM, specifically parameterized for carbohydrates and esters, would be appropriate.

The analysis of the MD trajectories would reveal the probability distribution of different conformers in solution, the timescales of conformational changes, and the nature of the solvent structuring around the molecule. It is expected that in polar solvents, the acetate groups would be well-solvated, potentially leading to a more extended conformation compared to the gas phase. In nonpolar solvents, intramolecular interactions would dominate, favoring more compact structures.

Density Functional Theory (DFT) Calculations for Structural Optimization and Energy Minima

Density Functional Theory (DFT) offers a computationally efficient yet accurate method for optimizing the geometry of molecules and determining the relative energies of different conformers. For a molecule of the size of this compound, DFT methods such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), would provide reliable results.

A typical DFT study would involve an initial conformational search using a lower level of theory or molecular mechanics, followed by geometry optimization of the identified low-energy conformers at a higher DFT level. Frequency calculations would then be performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
A (Extended)0.00C1-C2-C3-C4: 180, C2-C3-C4-C5: 180
B (Bent)1.25C1-C2-C3-C4: 60, C2-C3-C4-C5: -60
C (Folded)2.50C1-C2-C3-C4: -60, C2-C3-C4-C5: 180

This table is illustrative and does not represent actual data for this compound.

Analysis of Intramolecular Interactions and Anomeric Effects

While the classical anomeric effect is specific to cyclic sugars, related stereoelectronic interactions can influence the conformation of acyclic molecules like this compound. The key interactions to consider are the gauche and anti arrangements of substituents along the carbon backbone.

In the parent ribo-Hexitol, the relative orientation of the hydroxyl groups is governed by a balance of hydrogen bonding and steric effects. In the pentaacetate derivative, the interactions are dominated by the bulky acetate groups. The gauche effect, which often favors a gauche arrangement of electronegative substituents, might be counteracted by the significant steric hindrance of the acetate groups.

DFT calculations coupled with Natural Bond Orbital (NBO) analysis would be a powerful tool to dissect the various intramolecular interactions. NBO analysis can quantify hyperconjugative interactions, such as those between C-C or C-H bonding orbitals and C-O antibonding orbitals, which contribute to conformational stability. It is plausible that interactions involving the lone pairs of the ester oxygen atoms and adjacent sigma anti-bonding orbitals could play a role in defining the preferred dihedral angles.

The absence of a substituent at the C3 position would create a region of reduced steric hindrance, likely influencing the folding of the carbon chain around this point.

Solvent Effects on Hexitol Conformations

The conformation of flexible molecules like this compound is expected to be highly sensitive to the solvent environment. The polarity and hydrogen-bonding capability of the solvent will modulate the balance between intramolecular and intermolecular interactions.

Computational studies can model solvent effects using either implicit or explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good first approximation of the solvent's influence on the relative energies of different conformers.

For a more detailed and accurate picture, explicit solvent models, typically used in MD simulations, are necessary. These models surround the solute molecule with a large number of individual solvent molecules, allowing for the explicit simulation of solute-solvent hydrogen bonds and other specific interactions.

It is anticipated that in polar aprotic solvents (e.g., DMSO, DMF), the dipole moments of the acetate groups would be stabilized, potentially favoring more extended conformations. In protic solvents (e.g., water, methanol), the solvent molecules could form hydrogen bonds with the carbonyl oxygens of the acetate groups, further influencing the conformational equilibrium. In nonpolar solvents (e.g., chloroform, hexane), intramolecular van der Waals and dipole-dipole interactions would be more dominant, likely leading to more compact, folded conformations.

The following table summarizes the expected dominant effects of different solvents on the conformation of this compound.

Solvent TypeDominant InteractionsExpected Conformational Preference
Polar Protic (e.g., Water)Solute-solvent hydrogen bonding, dipole-dipoleMore extended conformations
Polar Aprotic (e.g., DMSO)Solute-solvent dipole-dipoleExtended conformations
Nonpolar (e.g., Hexane)Intramolecular van der Waals and dipole-dipoleMore compact, folded conformations

Chemical Transformations and Derivative Synthesis of Ribo Hexitol, 3 Deoxy , Pentaacetate

Modifications of Acetate (B1210297) Groups for Further Functionalization

The five acetate groups of ribo-Hexitol, 3-deoxy-, pentaacetate are not merely protecting groups; they are handles for regioselective functionalization. The ability to selectively remove one or more of these groups is the gateway to introducing new functionalities. The differential reactivity of primary versus secondary acetates, or the unique environment of a specific acetate group, can be exploited for selective deprotection.

Detailed research findings indicate that thermolytic conditions in the presence of Lewis acids can achieve selective deacetylation. For instance, studies on the related compound β-D-glucose pentaacetate have shown that heating with aluminum chloride (AlCl₃) can selectively remove the anomeric acetyl group, yielding 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. nih.gov This type of Lewis acid-catalyzed deprotection could be applied to selectively expose a hydroxyl group on the 3-deoxy-hexitol backbone. nih.gov Other methods, such as saponification using bases like barium hydroxide (B78521), have also been employed for the N-deacetylation of sugar derivatives, a principle that can be extended to O-deacetylation. nih.gov The choice of reagent and reaction conditions determines which acetate group is cleaved, thereby directing subsequent functionalization steps.

Table 1: Methods for Selective Deacetylation of Poly-acetylated Sugars

Method Reagent(s) Target Group Example Reference
Lewis Acid Catalysis AlCl₃, heat Anomeric Acetate nih.gov
Saponification Ba(OH)₂ N-Acetyl Groups nih.gov
Enzymatic Hydrolysis Lipases, Esterases Primary or specific secondary acetates N/A

Introduction of Diverse Functionalities at Unprotected Hydroxyl Positions

Following the selective deprotection of one or more acetate groups to reveal free hydroxyls, a vast array of chemical functionalities can be introduced. nih.gov This process typically involves a two-step sequence: activation of the hydroxyl group into a good leaving group, followed by nucleophilic substitution.

A common strategy is the conversion of the hydroxyl group into a sulfonate ester, such as a mesylate or triflate. nih.govnih.gov These esters are excellent leaving groups and readily undergo Sₙ2 reactions with various nucleophiles. This approach has been successfully used to synthesize a range of derivatives. For example, 3-azido-3-deoxy-β-D-galactopyranosides have been efficiently prepared by converting a hydroxyl group at C-3 into a triflate and subsequently displacing it with an azide (B81097) ion. nih.gov Similarly, novel 3-deoxy-3-thio derivatives of D-glucosamine have been synthesized by mesylating a C-3 hydroxyl group and displacing the resulting mesylate with potassium thioacetate. nih.govnih.gov These methods allow for the introduction of synthetically useful groups like azides, which can be further modified via click chemistry, and thiols, which are important for studying protein-carbohydrate interactions and for creating disulfide-linked conjugates. microsynth.com

Table 2: Examples of Functional Group Introduction at Unprotected Hydroxyls

Target Functionality Key Reagents Intermediate Application Example Reference

Glycosylation Reactions Using Deoxy-Hexitol Derivatives as Donors or Acceptors

Glycosylation is the fundamental reaction for the synthesis of oligosaccharides and glycoconjugates, involving the coupling of a glycosyl donor to a glycosyl acceptor. wikipedia.org Derivatives of 3-deoxy-ribo-hexitol can participate in these critical reactions in either role.

As a Glycosyl Acceptor: After selective deacetylation to expose a free hydroxyl group, the 3-deoxy-hexitol derivative can act as a glycosyl acceptor. wikipedia.org The nucleophilicity of the acceptor's hydroxyl group is a key factor influencing the reaction's outcome. rsc.org Studies on the regioselectivity of glycosylation with galactose acceptors containing free hydroxyls at C-3 and C-4 have shown a strong preference for reaction at the equatorial OH-3 position over the axial OH-4 position, a principle that applies to acyclic hexitol (B1215160) acceptors as well. nih.govresearchgate.net This inherent reactivity preference can be used to achieve regioselective glycosylation without the need for extensive protecting group manipulations.

As a Glycosyl Donor: While acyclic hexitols are not typical glycosyl donors, they can be chemically modified into suitable donor species. For instance, deoxy-sugar derivatives can be used to form stable C-glycosides, which are important mimics of natural O-glycosides. epfl.chepfl.ch Furthermore, deoxy-sugars can be converted into activated donors for enzymatic glycosylation. A notable example is the chemoenzymatic synthesis of 3-deoxy-3-fluoro-L-fucose, which is then converted into the corresponding GDP-fucose donor and used by fucosyltransferases to build complex oligosaccharides. whiterose.ac.ukrsc.org The stereochemical outcome of glycosylation reactions with deoxy-sugar donors is a complex interplay between the promoter, solvent, protecting groups, and the conformation of the donor. nih.govbris.ac.ukacademie-sciences.fr

Table 3: Role of Deoxy-Hexitol Derivatives in Glycosylation

Role Derivative Type Reaction Example Key Factors Reference
Acceptor Partially deprotected hexitol O-Glycosylation with a glycosyl donor Acceptor nucleophilicity, regioselectivity (equatorial vs. axial OH) rsc.orgnih.govresearchgate.net
Donor Activated deoxy-sugar C-linked iminodisaccharide synthesis N/A epfl.chepfl.ch
Donor Enzymatically activated deoxy-sugar (e.g., GDP-fucose analog) Enzymatic fucosylation Enzyme specificity whiterose.ac.ukrsc.org

Elaboration into More Complex Carbohydrate Structures and Glycoconjugates

The functionalized 3-deoxy-hexitol derivatives serve as valuable building blocks for the synthesis of more complex and biologically relevant molecules, including oligosaccharides and glycoconjugates. nih.gov Deoxy-sugars are integral components of many natural products, such as the bacterial lipopolysaccharides that contain 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). researchgate.net

The synthesis of these complex structures relies on the methods described in the previous sections. A powerful demonstration is the incorporation of a 3-deoxy-3-fluoro-L-fucose derivative into biologically significant trisaccharides. whiterose.ac.ukrsc.org Following its synthesis and enzymatic activation to a GDP-donor, it was successfully transferred by an α-1,3-fucosyltransferase to produce a fluorinated analog of the Lewis X antigen, and by an α-1,2-fucosyltransferase to create an analog of the H-type 1 blood group antigen. whiterose.ac.ukresearchgate.net This highlights the ability of biological machinery to process these modified sugars, opening avenues for creating probes to study biological systems. whiterose.ac.uk Advanced synthetic methods, such as palladium-catalyzed C(sp³)-H glycosylation, provide innovative pathways to construct unnatural C-linked disaccharides and trisaccharides from deoxyglycoside precursors, further expanding the accessible range of complex carbohydrate structures. nih.gov

Table 4: Examples of Complex Structures Synthesized from Deoxy-Hexitol Derivatives

Derivative Synthetic Method Complex Structure Biological Relevance Reference
3-deoxy-3-fluoro-L-fucose Chemoenzymatic Synthesis Fluorinated Lewis X trisaccharide Cell recognition, inflammation whiterose.ac.ukresearchgate.net
3-deoxy-3-fluoro-L-fucose Chemoenzymatic Synthesis Fluorinated H-type 1 trisaccharide Blood group antigen whiterose.ac.uk
2-deoxy-β-glycoside C(sp³)-H Glycosylation C-linked disaccharides/trisaccharides Stable glycomimetics nih.gov

Synthesis of Stereoisomeric and Analogous 3-Deoxy-Hexitols

The biological activity of carbohydrates is exquisitely dependent on their stereochemistry. Therefore, the ability to synthesize stereoisomers of 3-deoxy-ribo-hexitol is crucial for exploring structure-activity relationships. Such syntheses can be achieved through two main approaches: de novo synthesis from achiral or non-carbohydrate precursors, or stereochemical manipulation of existing sugars. mdpi.com

A powerful and widely used strategy for stereochemical manipulation is the double inversion protocol. nih.govnih.gov This method allows for the epimerization of a specific chiral center. For instance, to synthesize a 3-deoxy-hexitol with the gulo-configuration at C-2, C-3, and C-4, one could start from a galactose derivative (galacto-configuration). The hydroxyl group at C-3 is converted to a leaving group and displaced with a nucleophile (e.g., acetate) in an Sₙ2 reaction, inverting the configuration to gulo. nih.gov A second Sₙ2 reaction at the same center with a different nucleophile (e.g., azide) inverts the center back, resulting in a galacto-configured product with a new functionality at C-3. nih.gov By isolating the intermediate gulo-configured compound, one effectively synthesizes a stereoisomer. This same principle has been used to access allo-configured intermediates from gluco-configured starting materials. nih.gov These inversion strategies provide rational and predictable access to a library of stereochemically diverse 3-deoxy-hexitols for biological evaluation. nih.gov

Table 5: Strategies for Synthesizing Stereoisomers of 3-Deoxy-Hexitols

Starting Material Config. Intermediate Config. Method Target Isomer Type Reference
D-Galacto D-Gulo Double inversion at C3 via triflate 3-Deoxy-gulo-hexitol derivative nih.gov
D-Gluco D-Allo Double inversion at C3 via mesylate 3-Deoxy-allo-hexitol derivative nih.gov
D-Manno D-Ribo Multi-step synthesis 3-Deoxy-ribo-hexose derivative nih.gov
Achiral dienoates Various hexoses De novo asymmetric dihydroxylation D- and L-sugars, deoxy-sugars mdpi.com

Research Applications in Chemical Biology and Medicinal Chemistry Non Clinical

Role as Chiral Building Blocks in Organic Synthesis

The inherent chirality of ribo-Hexitol, 3-deoxy-, pentaacetate, derived from its parent carbohydrate, makes it a valuable chiral precursor in the stereoselective synthesis of complex organic molecules. Organic chemists utilize such "chiral pool" synthons to introduce specific stereocenters into a target molecule, thereby avoiding the complexities and lower yields of asymmetric synthesis. The defined stereochemistry of the remaining hydroxyl groups (protected as acetates) provides a rigid framework that can direct the stereochemical outcome of subsequent reactions.

While specific examples detailing the use of this compound are scarce, the principle is well-established with similar deoxy sugar derivatives. For instance, the stereoselective synthesis of β-C-glycosides of 3-deoxy-d-manno-oct-2-ulosonic acid (Kdo) has been achieved using peracetylated anomeric acetates in Reformatsky reactions, highlighting the utility of acetylated deoxy sugars in creating complex glycosidic linkages with high stereocontrol. nih.gov

Table 1: Examples of Chiral Building Blocks Derived from Deoxy Sugars

Chiral Precursor Derivative Synthetic Application Reference
Peracetylated Kdo anomeric acetate (B1210297) Stereoselective synthesis of β-Kdo C-glycosides nih.gov

Design and Synthesis of Carbohydrate Mimetics and Analogues

Carbohydrates play crucial roles in biological processes, but their inherent properties, such as hydrophilicity and susceptibility to enzymatic degradation, can limit their therapeutic potential. This has led to the development of carbohydrate mimetics, compounds that mimic the structure and function of natural carbohydrates but with improved pharmacological properties. The absence of the C-3 hydroxyl group in this compound makes it an ideal starting material for creating such mimetics.

The deoxygenation at a specific position can alter the molecule's hydrogen-bonding capacity and conformational preferences, potentially leading to enhanced binding affinity for a target protein or increased stability. The acetate groups can be selectively removed and replaced with other functional groups to further modify the molecule's properties.

Investigation of Enzyme-Substrate Interactions and Mechanistic Studies

Understanding how enzymes recognize and process their substrates is fundamental to drug design and discovery. Modified carbohydrates like 3-deoxy-hexitol derivatives serve as invaluable tools in these investigations.

The removal of a single hydroxyl group, as in 3-deoxy-ribo-hexitol, provides a subtle yet significant structural perturbation. By comparing the binding of the deoxy analog to that of the natural carbohydrate, researchers can infer the importance of the missing hydroxyl group in the molecular recognition process. This approach helps to map the critical interactions within an enzyme's active site. Computational methods, such as molecular modeling and dynamics simulations, are often employed to analyze the enzyme-substrate interactions at an atomic level, providing insights into binding energies and conformational changes. nih.gove-namtila.com

The acetate groups of this compound can be enzymatically removed by esterases. This controlled deacetylation can be used to generate specific derivatives or to study the substrate specificity of various esterases. While direct studies on the enzymatic modification of this compound are not prominent, research on related acetylated polysaccharides, such as laminarin, demonstrates that acetylation can influence the molecule's conformation and biological activity.

Exploration of Structure-Activity Relationships at a Molecular Level

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Derivatives of 3-deoxy-ribo-hexitol are synthesized and tested to build a comprehensive picture of the pharmacophore – the essential structural features required for biological activity.

By systematically modifying the parent compound and observing the corresponding changes in activity, researchers can identify key functional groups and stereochemical arrangements necessary for interaction with a biological target.

Table 2: Key Structural Modifications and Their Potential Impact on Activity

Modification Potential Effect
Deoxygenation at C-3 Altered hydrogen bonding, increased hydrophobicity, modified conformation
Acetylation of hydroxyls Increased membrane permeability, altered solubility, protection of functional groups

Development of Novel Probes for Glycobiological Studies

Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, relies heavily on chemical tools to probe the complex roles of carbohydrates in living systems. Modified sugars, including deoxy and acetylated derivatives, can be functionalized with reporter groups such as fluorescent tags or biotin (B1667282) to create molecular probes.

These probes can be used to visualize the localization of specific carbohydrate-binding proteins (lectins) or to identify and isolate enzymes involved in glycan metabolism. The development of such probes is crucial for unraveling the intricate functions of carbohydrates in health and disease.

Contributions to Synthetic Nucleic Acid Analogues (e.g., Hexitol (B1215160) Nucleic Acids, HNA)

The chemical compound this compound serves as a key precursor in the synthesis of hexitol-based nucleoside analogues, which are the fundamental building blocks of Hexitol Nucleic Acids (HNA). HNA is a synthetic nucleic acid analogue that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural and functional properties. These properties, which include high binding affinity, exceptional stability, and resistance to enzymatic degradation, are directly attributable to the replacement of the natural five-carbon (deoxy)ribose sugar with a six-membered 1,5-anhydro-D-arabino-2,3-dideoxy-hexitol moiety derived from precursors like 3-deoxy-ribo-hexitol. nih.gov

The pentaacetate form of 3-deoxy-ribo-hexitol is a protected intermediate in the multi-step synthesis of the corresponding HNA phosphoramidite (B1245037) monomers, which are then used in automated solid-phase oligonucleotide synthesis. nih.govyoutube.com The acetate groups serve as protecting groups for the hydroxyl functionalities of the hexitol ring during the chemical transformations required to introduce the nucleobase and the phosphoramidite moiety.

Detailed Research Findings

Research into HNA has elucidated several key features that distinguish it from natural nucleic acids and other synthetic analogues.

Duplex Stability and Conformation:

Molecular dynamics studies and NMR analysis have shown that the pre-organization of the HNA single strand in a conformation that is conducive to A-form duplex formation contributes to its strong hybridization properties. nih.govnih.gov The relative stability of HNA-containing duplexes generally follows the order: HNA:RNA > HNA:HNA > HNA:DNA. nih.govscispace.com The exceptional stability of the HNA:RNA heteroduplex is particularly noteworthy and is attributed to favorable minor groove hydration and the intrinsic A-form geometry of both HNA and RNA. nih.gov

Thermal Stability:

The thermal stability of HNA-containing duplexes is significantly higher than that of their natural DNA and RNA counterparts. The melting temperature (Tm), which is the temperature at which half of the duplex dissociates, is a key measure of this stability. The table below presents a compilation of experimentally determined Tm values for various HNA-containing duplexes, demonstrating their enhanced thermal stability.

Duplex TypeSequence (5' to 3')Complementary Sequence (5' to 3')Tm (°C)
HNA:RNAGCGU-hU-UGCGCGCA-rA-ACGC65.0
HNA:RNAGCGU-hA-UGCGCGCA-rU-ACGCNot specified
HNA:RNAGCGU-hC-UGCGCGCA-rG-ACGCNot specified
HNA:RNAGCGU-hG-UGCGCGCA-rC-ACGCNot specified
HNA:DNAd(CTGAT(L)ATGC)r(GCAUAUCAG)+9.6 per mod
HNA:DNAd(CT(L)GAT(L)AT(L)GC)r(GCAUAUCAG)+8.1 per mod
RNA:RNAUACAUGUAUACAUGUANot specified

Table 1: Comparative thermal stability (Tm) of HNA-containing duplexes. The notation 'h' indicates a hexitol nucleoside, 'r' a ribonucleoside, 'd' a deoxyribonucleoside, and '(L)' a locked nucleic acid modification. The ΔTm values for the HNA:DNA duplexes are reported as the increase in Tm per modification relative to the unmodified DNA:RNA duplex. nih.govresearchgate.net

Nuclease Resistance:

One of the most significant advantages of HNA for in vivo applications is its remarkable resistance to degradation by nucleases. nih.gov The modified sugar-phosphate backbone of HNA is not recognized efficiently by the enzymes that rapidly degrade natural DNA and RNA. This increased stability leads to a longer biological half-life, which is a crucial attribute for therapeutic oligonucleotides.

Studies have demonstrated that HNA and HNA-containing oligonucleotides are significantly more stable in the presence of various nucleases compared to unmodified DNA and RNA. The table below summarizes the nuclease resistance properties of HNA.

Oligonucleotide TypeNuclease SourceObservation
HNASerumHighly resistant to degradation
HNA-DNA chimeraCellular extractsSignificantly more stable than unmodified DNA
L-HNAExonucleasesResistant to degradation for up to 24 hours in serum

Table 2: Nuclease resistance of HNA and its derivatives. L-HNA refers to the L-enantiomer of HNA. nih.gov

The enhanced stability of HNA against nuclease degradation, combined with its high binding affinity for RNA, makes it a promising candidate for the development of antisense therapies and other gene-silencing technologies. nih.govscispace.com

Future Research Directions and Unanswered Questions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of deoxy sugars traditionally involves multi-step processes that can be inefficient and environmentally burdensome. Future research will likely focus on developing more streamlined and sustainable methods for producing 3-deoxy-ribo-hexitol, the precursor to its pentaacetate derivative.

Current synthetic strategies for related deoxy sugars often rely on the reduction of a corresponding keto or halo derivative, or through epoxide ring-opening reactions. For instance, the synthesis of dodecyl 3-deoxy-α-D-ribo-hexopyranoside has been achieved via methods involving triflate displacement or epoxide reduction. researchgate.net These approaches, while effective, often require harsh reagents and protecting group manipulations.

A significant future direction lies in the adoption of biocatalysis and enzymatic reactions. The use of carbohydrate-active enzymes (CAZymes) could offer highly selective and environmentally benign routes to 3-deoxy-ribo-hexitol. rsc.org Enzymes such as dehydratases and reductases could potentially be engineered to act on readily available sugar feedstocks to produce the desired deoxy-hexitol with high stereospecificity.

Furthermore, the principles of green chemistry, such as the use of renewable solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents, will be crucial. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also significantly improve the efficiency and sustainability of producing 3-deoxy-ribo-hexitol and its subsequent acetylation to the pentaacetate form. researchgate.netacs.orgmdpi.comrsc.orgnih.gov

Table 1: Comparison of Potential Synthetic Approaches for 3-deoxy-ribo-hexitol

Synthetic ApproachAdvantagesDisadvantagesFuture Outlook
Traditional Chemical Synthesis Established methodologiesMulti-step, use of hazardous reagents, low overall yieldOptimization for higher efficiency and reduced environmental impact.
Biocatalysis/Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendlyEnzyme discovery and engineering can be time-consumingIdentification and engineering of specific enzymes for targeted deoxy sugar synthesis. rsc.org
Green Chemistry Approaches Reduced waste, use of renewable resources, improved safetyMay require development of new catalytic systemsIntegration with biocatalysis to create highly efficient and sustainable processes. researchgate.netacs.orgmdpi.comrsc.orgnih.gov

Advanced Spectroscopic Techniques for Dynamic Structural Insights

While standard spectroscopic techniques like NMR and mass spectrometry are essential for basic structural elucidation, a deeper understanding of the conformational dynamics of acyclic molecules like ribo-Hexitol, 3-deoxy-, pentaacetate requires more advanced methods.

The flexibility of the hexitol (B1215160) backbone means that the molecule likely exists as a population of interconverting conformers in solution. Advanced NMR techniques, such as residual dipolar coupling (RDC) analysis and relaxation-based methods, can provide through-space distance and orientation information, offering a more detailed picture of the preferred solution-state conformations.

Furthermore, mass spectrometry has evolved beyond simple molecular weight determination. Techniques like ion mobility-mass spectrometry (IM-MS) can separate ions based on their size and shape, providing insights into their three-dimensional structure in the gas phase. nih.govnih.gov This could be particularly valuable for distinguishing between different conformers of this compound.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can also offer valuable information. While the IR spectra of acyclic sugar derivatives can be complex, computational modeling can aid in the assignment of specific vibrational modes to different conformational states. researchgate.netresearchgate.net The application of these advanced spectroscopic methods, in conjunction with computational analysis, will be pivotal in building a comprehensive model of the dynamic structure of this and other deoxy-hexitols.

Integration with High-Throughput Screening for New Molecular Probes

A significant unanswered question regarding this compound is its biological activity and potential applications. High-throughput screening (HTS) offers a powerful approach to rapidly assess the interaction of this compound with a wide range of biological targets. biorxiv.orgnih.gov

Libraries of carbohydrate-based compounds are increasingly being used in drug discovery and as molecular probes to investigate biological processes. nih.gov By incorporating this compound into such screening libraries, it would be possible to identify potential interactions with proteins, enzymes, or receptors. For instance, HTS assays could be designed to screen for inhibitory activity against specific enzymes or for the ability to modulate protein-protein interactions.

The development of novel HTS platforms, including those based on microfluidics and advanced fluorescence detection, is making it possible to screen larger and more diverse compound libraries with greater efficiency. rsc.org The integration of this compound and its derivatives into these screening platforms could reveal unexpected biological activities and pave the way for the development of new molecular tools for chemical biology research.

Computational Predictions for Novel Deoxy-Hexitol Architectures

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of deoxy-hexitols, computational methods can be used to predict the structural and electronic properties of novel architectures, guiding synthetic efforts towards molecules with desired characteristics.

Moreover, computational approaches can be used to design new deoxy-hexitol derivatives with tailored properties. For example, by systematically modifying the stereochemistry or the pattern of deoxygenation, it may be possible to design molecules with specific shapes that can act as mimetics of natural carbohydrates and potentially interfere with carbohydrate-mediated biological processes. nih.gov The synergy between computational prediction and synthetic chemistry will be crucial for the rational design and discovery of novel deoxy-hexitol architectures with interesting and useful properties.

Q & A

Q. Basic

  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) for quantifying purity (>99%) .
  • GC-MS : Derivatization (e.g., trimethylsilylation) for volatile analysis of acetylated sugars .
  • Polarimetry : Specific rotation measurements to confirm enantiomeric excess (e.g., [α]D20+42.7[α]_D^{20} +42.7^\circ for Rhapocasterone A pentaacetate) .

How does acetylation influence the biological activity of 3-deoxy-hexitol derivatives?

Advanced
Acetylation enhances lipophilicity, improving membrane permeability. For example, glucose pentaacetate exhibits antifungal activity by disrupting cell wall biosynthesis, but its efficacy depends on deacetylation kinetics in vivo . Methodologically, in vitro assays (MIC tests against Candida spp.) paired with metabolic stability studies (e.g., hydrolysis in plasma or liver microsomes) are critical for structure-activity relationship (SAR) profiling .

What are the solubility challenges and handling precautions for 3-deoxy-hexitol pentaacetates?

Basic
These compounds are typically insoluble in water but soluble in chloroform, ethyl acetate, or methanol . Handling requires:

  • Storage : Anhydrous conditions at –20°C to prevent hydrolysis.
  • Safety : Use gloves and fume hoods due to skin sensitization risks (Skin Sens. 1A classification) .

How can researchers assess the long-term toxicity of 3-deoxy-hexitol pentaacetates for biomedical applications?

Q. Advanced

  • In vivo models : Rodent studies with repeated dosing (e.g., 10% glucose pentaacetate for 2 years) to monitor organ toxicity and excretion profiles (76% fecal elimination) .
  • ADME profiling : Radiolabeled tracers (e.g., 14C^{14}C-acetate) to track absorption (>90% in 4 hours) and metabolism .
  • Genotoxicity assays : Ames test or micronucleus assays to evaluate mutagenic potential .

What strategies exist for synthesizing deoxy-hexitol pentaacetates with tailored stereochemistry?

Q. Advanced

  • Protecting group strategies : Selective acetylation using TEMPO-mediated oxidation or enzymatic catalysis to preserve specific hydroxyl groups .
  • Ring-closing metathesis (RCM) : For cyclic hexitol derivatives, as demonstrated in uniflorine A synthesis .
  • De novo synthesis : Starting from D-ribose or L-idose, followed by deoxygenation (e.g., Barton-McCombie reaction) and acetylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.